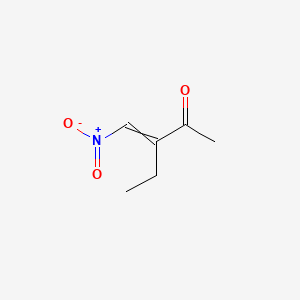
ethyl (E)-2-(2-aminothiazol-4-yl)-2-(((isopropoxycarbonyl)oxy)imino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate is a complex organic compound that features a thiazole ring, an amino group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the Oximino Group: The oximino group is formed by reacting the corresponding ketone with hydroxylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the oximino group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Products depend on the nucleophile used, such as substituted thiazoles.
科学研究应用
Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antimicrobial and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
作用机制
The mechanism of action of ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.
相似化合物的比较
Similar Compounds
- Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate
- Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate
Uniqueness
Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate is unique due to the presence of the propan-2-yloxycarbonyl group, which can influence its reactivity and biological activity compared to similar compounds.
属性
分子式 |
C11H15N3O5S |
|---|---|
分子量 |
301.32 g/mol |
IUPAC 名称 |
ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-propan-2-yloxycarbonyloxyiminoacetate |
InChI |
InChI=1S/C11H15N3O5S/c1-4-17-9(15)8(7-5-20-10(12)13-7)14-19-11(16)18-6(2)3/h5-6H,4H2,1-3H3,(H2,12,13) |
InChI 键 |
ADUCMYAIZCYMCM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=NOC(=O)OC(C)C)C1=CSC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
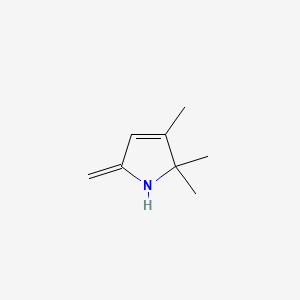

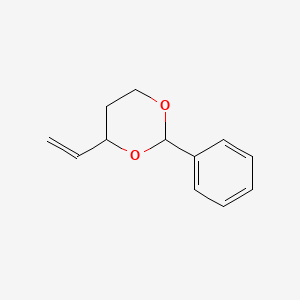
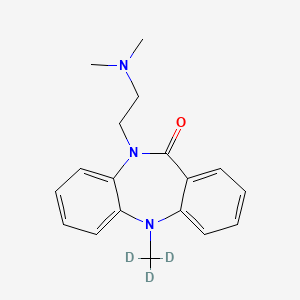
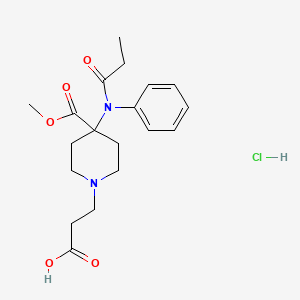

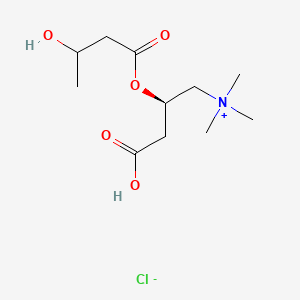


![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
